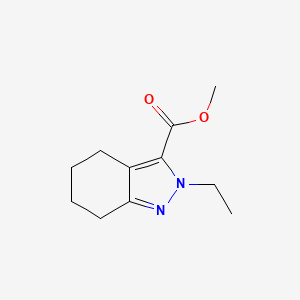![molecular formula C11H18N4O B1484098 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol CAS No. 2029510-20-9](/img/structure/B1484098.png)
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol
Vue d'ensemble
Description
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, also known as 2-AP, is a synthetic piperidine compound with a variety of applications in the laboratory. It is a colorless liquid that is soluble in water and has a low boiling point. 2-AP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a component in various biochemical assays. It has also been used as a fluorescent probe in the study of membrane proteins.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A class of compounds similar to 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, known as quinazoline derivatives, has been synthesized and evaluated for their antimicrobial properties. These derivatives have shown significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting their potential in antimicrobial research (Kale & Durgade, 2017).
Alternative Synthesis Routes
Research has been conducted on alternative synthesis routes for compounds with a similar structure to 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol. One study presents a method for achieving a target compound through coupling between specific carboxamide and ethan-1-ol derivatives, which may offer insights into novel synthesis pathways for similar compounds (Shahinshavali et al., 2021).
Anticancer Activity Evaluation
Piperazine derivatives, structurally related to 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, have been synthesized and evaluated for their anticancer activity. Such compounds have shown promise in inhibiting cancer cell growth, indicating potential applications in cancer research and treatment (Kumar et al., 2013).
Neuropharmacological Potential
Compounds featuring the piperazine and pyridine moieties, similar to 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, have been studied for their neuropharmacological potential, including their ability to facilitate learning and memory in animal models. This suggests potential applications in treating cognitive disorders (Li Ming-zhu, 2012).
Propriétés
IUPAC Name |
2-[1-(6-aminopyridazin-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMWHWIJGIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)




![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)


![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)